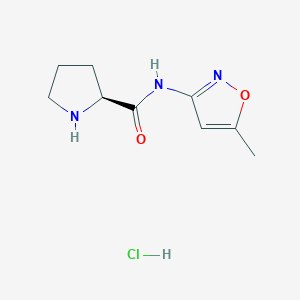![molecular formula C15H15N3O3 B7849681 N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7849681.png)
N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group attached to an ethyl chain that is further linked to a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to form 4-nitroaniline.
Amination: The 4-nitroaniline is then reacted with ethylamine to form N-(4-nitrophenyl)ethylamine.
Benzoylation: Finally, the N-(4-nitrophenyl)ethylamine is treated with benzoyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: 4-amino derivatives.
Substitution: Amides and substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which N-{2-[(4-nitrophenyl)amino]ethyl}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The benzamide group can interact with enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
N-(4-nitrophenyl)acetamide
N-(4-nitrophenyl)propionamide
N-(4-nitrophenyl)butanamide
N-(4-nitrophenyl)pentanamide
Propiedades
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(12-4-2-1-3-5-12)17-11-10-16-13-6-8-14(9-7-13)18(20)21/h1-9,16H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEJFPBXPJDXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7849606.png)
![5-Methyl-3-[3-(3-methylphenoxy)propyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849607.png)
![5-[2-(3-chloro-4-fluoroanilino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7849622.png)



![N-[4-[(2-chloroacetyl)amino]phenyl]-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride](/img/structure/B7849660.png)
![2-(2,2-dimethoxyethylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B7849667.png)



![4-[[4-Chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849709.png)
![5-[[2-Chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849713.png)
